Bis(trifluoromethyl) ethanedioate
Description
Bis(trifluoromethyl) ethanedioate is an oxalate ester derivative where two trifluoromethyl (-CF₃) groups are bonded to the ethanedioate (oxalate) backbone. This compound belongs to a class of fluorinated organic esters known for their unique physicochemical properties, including high thermal stability, chemical resistance, and low polarizability due to the strong electron-withdrawing nature of the -CF₃ groups. Fluorinated oxalate esters are often employed in advanced material synthesis, catalysis, and as precursors in pharmaceuticals due to their stability and solubility in nonpolar solvents .
Properties
CAS No. |
20583-24-8 |
|---|---|
Molecular Formula |
C4F6O4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
bis(trifluoromethyl) oxalate |
InChI |
InChI=1S/C4F6O4/c5-3(6,7)13-1(11)2(12)14-4(8,9)10 |
InChI Key |
SUOPTWUPGCKODX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl) ethanedioate typically involves the reaction of trifluoromethylating agents with ethanedioate precursors. One common method is the reaction of bis(trifluoromethyl) peroxide with ethanedioic acid under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce trifluoromethylated carboxylic acids, while substitution reactions can yield a variety of trifluoromethylated derivatives .
Scientific Research Applications
Bis(trifluoromethyl) ethanedioate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(trifluoromethyl) ethanedioate involves its ability to act as a strong electron-withdrawing agent. This property allows it to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares bis(trifluoromethyl) ethanedioate with structurally related ethanedioate esters and salts, based on substituent effects and available data from the evidence:
Structural and Functional Differences
- Electron-Withdrawing Effects : The -CF₃ groups in this compound enhance its resistance to nucleophilic attack compared to chlorinated analogs (e.g., bis(2,4,6-trichlorophenyl) ethanedioate), which rely on steric hindrance from bulky aryl groups .
- Solubility : Fluorinated esters exhibit lower solubility in polar solvents but better miscibility in fluorinated matrices, whereas bis(2-ethoxyethyl) ethanedioate derivatives show exceptional solubility in supercritical CO₂, making them ideal for eco-friendly extraction .
- Thermal Stability : Trifluoromethyl groups impart higher thermal stability (decomposition >250°C estimated) compared to chlorinated analogs (e.g., bis(2,4-dichlorophenyl) oxalate decomposes at ~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
